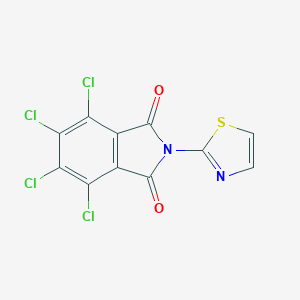
4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione, also known as TCID, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TCID belongs to the class of heterocyclic compounds, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. This compound has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. Moreover, this compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione is its simplicity in synthesis, which makes it readily available for laboratory experiments. This compound also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, the limitations of this compound include its low solubility in water, which can affect its bioavailability and limit its use in vivo. Moreover, the mechanism of action of this compound is not fully understood, which can hinder its development as a therapeutic agent.
Zukünftige Richtungen
For 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione research include the development of novel derivatives with improved solubility and bioavailability, the elucidation of its molecular targets and signaling pathways, and the evaluation of its efficacy in preclinical and clinical studies. Moreover, the application of this compound in other fields such as materials science and agrochemicals also warrants further investigation.
Conclusion:
In conclusion, this compound is a synthetic compound with unique properties and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The synthesis of this compound is a relatively simple and efficient process, and it exhibits a wide range of biological activities. However, further research is needed to fully understand its mechanism of action and optimize its pharmacological properties. The future directions for this compound research include the development of novel derivatives, the elucidation of its molecular targets, and the evaluation of its efficacy in preclinical and clinical studies.
Synthesemethoden
The synthesis of 4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione involves the reaction of 2-aminothiazole with tetrachlorophthalic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity. The synthesis of this compound is a relatively simple and efficient process, which makes it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrachloro-2-thiazol-2-yl-isoindole-1,3-dione has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported the use of this compound as a lead compound for the development of novel drugs for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
16131-68-3 |
|---|---|
Molekularformel |
C11H2Cl4N2O2S |
Molekulargewicht |
368 g/mol |
IUPAC-Name |
4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H2Cl4N2O2S/c12-5-3-4(6(13)8(15)7(5)14)10(19)17(9(3)18)11-16-1-2-20-11/h1-2H |
InChI-Schlüssel |
IKOWLLJVZFQYDU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1=CSC(=N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Andere CAS-Nummern |
16131-68-3 |
Synonyme |
4,5,6,7-tetrachloro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


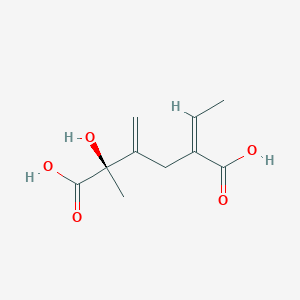
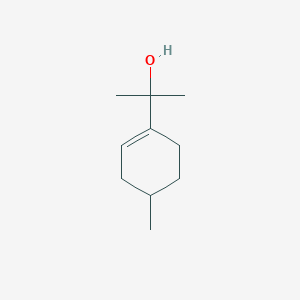




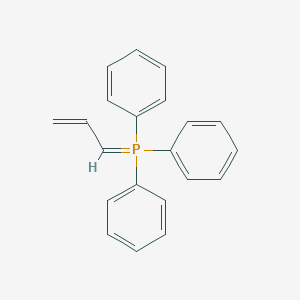

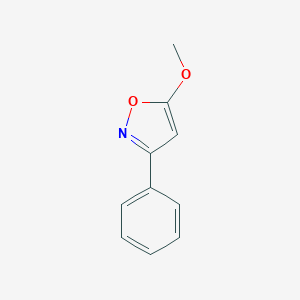
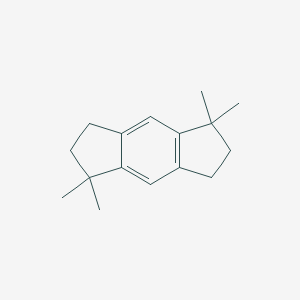


![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)

